Ethyl 7-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 7-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a chloro substituent at the 7th position, and a methylthio-benzylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multiple steps. One common method starts with the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with a suitable amine, such as 4-(methylthio)benzylamine. This reaction is often carried out in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The chloro substituent can be replaced by nucleophiles like amines or thiols through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Nucleophiles: Amines, thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed from the oxidation of the methylthio group.
Amines: Formed from the reduction of nitro groups.
Substituted Quinoline Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an antimalarial and anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 7-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of nucleic acids in microorganisms. The compound binds to the DNA gyrase enzyme, preventing the replication of bacterial DNA . In cancer cells, it may induce apoptosis by interacting with key signaling pathways involved in cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Another quinoline derivative known for its antimalarial activity.
Hydroxychloroquine: Similar to chloroquine but with an additional hydroxyl group, used for treating autoimmune diseases.
Ciprofloxacin: A quinolone antibiotic with broad-spectrum activity.
Uniqueness
Ethyl 7-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methylthio-benzylamino group, in particular, enhances its antimicrobial properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C20H19ClN2O3S |
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Molecular Weight |
402.9 g/mol |
IUPAC Name |
ethyl 7-chloro-4-[(4-methylsulfanylphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C20H19ClN2O3S/c1-3-26-20(25)17-18(22-11-12-4-7-14(27-2)8-5-12)15-9-6-13(21)10-16(15)23-19(17)24/h4-10H,3,11H2,1-2H3,(H2,22,23,24) |
InChI Key |
WQAMWFPCVJEHLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCC3=CC=C(C=C3)SC |
Origin of Product |
United States |
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